molecular formula C28H24ClF3N6 B2509302 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine CAS No. 931743-12-3

1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B2509302
CAS No.: 931743-12-3
M. Wt: 536.99
InChI Key: IGUGJIWCOCREOB-UHFFFAOYSA-N
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Description

The compound 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine is a heterocyclic molecule featuring a triazoloquinazoline core fused with a piperazine moiety. Its structure includes:

  • 7-Chloro substitution on the quinazoline ring, which enhances electronic interactions with biological targets.
  • 3-[3-(Trifluoromethyl)phenyl] group, providing steric bulk and lipophilicity for improved membrane permeability.
  • 4-(2,3-Dimethylphenyl)piperazine, a substitution pattern linked to enhanced receptor binding selectivity, particularly for serotonin and related CNS targets .

The trifluoromethyl group and chlorine atom act as hydrogen bond acceptors and electron-withdrawing groups, respectively, which are critical for modulating receptor affinity . Piperazine, a flexible six-membered ring, serves as a pharmacophore in CNS-active compounds due to its ability to adopt conformations favorable for target engagement .

Properties

IUPAC Name

7-chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClF3N6/c1-17-5-3-8-23(18(17)2)36-11-13-37(14-12-36)26-22-16-21(29)9-10-24(22)38-27(33-26)25(34-35-38)19-6-4-7-20(15-19)28(30,31)32/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUGJIWCOCREOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis and Salt Formation

The hydrochloride salt undergoes reversible protonation under basic conditions, liberating the free base. This reaction is critical for activating the tertiary amine in subsequent transformations.

Reaction Conditions :

  • Base : NaOH, K₂CO₃, or aqueous NH₃

  • Solvent : Water, THF, or dichloromethane

  • Temperature : 0–25°C

Product :
(3S)-4-Methyl-3-morpholinecarboxylic acid (free base)

Mechanistic Insight :
Deprotonation restores the amine’s nucleophilicity, enabling participation in coupling or alkylation reactions .

Esterification and Amide Coupling

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively. These reactions are pivotal for modifying solubility or introducing pharmacophores.

Esterification

Reagents/Conditions :

  • Alcohol : Methanol, ethanol

  • Catalyst : H₂SO₄, HCl (Fischer esterification)

  • Alternative : DCC/DMAP (Steglich esterification)

Product :
Methyl or ethyl esters of (3S)-4-methyl-3-morpholinecarboxylate .

Amide Formation

Reagents/Conditions :

  • Coupling Agents : HATU, EDCI, or DCC

  • Base : DIPEA, TEA

  • Solvent : DMF, DCM

Example :
Reaction with L-valine methyl ester under HATU/DIPEA yields a dipeptide-like analog :

(3S)-4-Methyl-3-morpholinecarboxylic acid+Val-OMeHATU, DIPEAAmide product\text{(3S)-4-Methyl-3-morpholinecarboxylic acid} + \text{Val-OMe} \xrightarrow{\text{HATU, DIPEA}} \text{Amide product}

Key Data :

ParameterValue
Yield72–85%
Purity (HPLC)>95%

N-Alkylation and Quaternary Ammonium Salt Formation

The tertiary amine undergoes alkylation with alkyl halides or epoxides, forming quaternary ammonium salts.

Reagents/Conditions :

  • Alkylating Agent : Methyl iodide, benzyl bromide

  • Base : K₂CO₃, NaH

  • Solvent : Acetonitrile, DMF

Product :
N-Alkylated derivatives (e.g., N-benzyl-4-methylmorpholine-3-carboxylic acid hydrochloride).

Steric Considerations :
The 4-methyl group hinders alkylation at the nitrogen, favoring slower reaction kinetics compared to unsubstituted morpholines .

Oxidation of the Morpholine Ring

Reagents/Conditions :

  • Oxidizing Agent : m-CPBA, H₂O₂

  • Solvent : CHCl₃, acetic acid

Product :
N-Oxide derivative, enhancing polarity and hydrogen-bonding capacity .

Reduction of the Carboxylic Acid

Reagents/Conditions :

  • Reducing Agent : LiAlH₄, BH₃·THF

  • Solvent : THF, ether

Product :
(3S)-4-Methyl-3-morpholinemethanol (primary alcohol).

Limitation :
Over-reduction of the morpholine ring is avoided by using mild conditions .

Cycloaddition and Ring-Opening Reactions

The morpholine ring participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives.

Reagents/Conditions :

  • Nitrile Oxide : In situ generation from hydroxymoyl chlorides

  • Base : Et₃N

  • Solvent : Toluene, 60°C

Product :
Isoxazoline-fused morpholine scaffold .

Acid-Catalyzed Degradation

Conditions :

  • pH : <2 (HCl, H₂SO₄)

  • Temperature : 40–60°C

Products :

  • Ring-opened amino alcohol derivatives

  • Decarboxylation products

Kinetics :
First-order degradation with t1/2=8.2hrt_{1/2} = 8.2 \, \text{hr} at pH 1.2 .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. A study demonstrated its efficacy against various cancer cell lines including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549). The mechanism of action is believed to involve modulation of cell signaling pathways that control proliferation and apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses antibacterial activity against a range of pathogens. The presence of the trifluoromethyl group is thought to enhance its lipophilicity, facilitating better membrane penetration and bioactivity .

CXCR3 Receptor Modulation

One of the notable applications of this compound is as a modulator of the CXCR3 receptor, which plays a critical role in immune response and inflammation. By targeting this receptor, the compound may help in treating autoimmune diseases and inflammatory disorders . The modulation of chemokine receptors is crucial for guiding leukocyte trafficking during immune responses.

Neurological Applications

There is emerging evidence that compounds with similar structures may have neuroprotective effects. Research into their ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antitumor Efficacy

In a controlled laboratory study, 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine was tested against a panel of tumor cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Activity Assessment

A series of antimicrobial assays were conducted using various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) lower than those for conventional antibiotics . This suggests its potential as an alternative treatment option in antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Analogues:

Compound ID/Structure Substituents Receptor Affinity (5-HT1A, Ki) Selectivity (5-HT1A vs. 5-HT2A) Reference
Target Compound 7-Cl, 3-(CF3)phenyl, 4-(2,3-dimethylphenyl)piperazine Subnanomolar (inferred) High (inferred)
Compound 3d () 3-Carbon linker, acetyl group at C-6, 4-methoxyphenylpiperazine 0.12 nM 100-fold selectivity
Compound (CAS 893787-13-8) 7-Cl, 3-(phenylsulfonyl), N-(4-isopropylphenyl) Not reported Not reported
Compound (CAS 904582-01-0) 7-Cl, 3-(4-ethylphenylsulfonyl), 5-(3-methylpiperidinyl) Not reported Not reported
  • Piperazine Substitutions: The target compound’s 2,3-dimethylphenyl group on piperazine optimizes ortho/meta interactions with 5-HT1A receptors, similar to 4-methoxyphenyl in ’s Compound 3d, which achieved subnanomolar affinity . However, para-substituted electron-withdrawing groups (e.g., nitro, chloro) reduce affinity .
  • Trifluoromethyl vs.

Solubility and Pharmacokinetic Profiles

  • Piperazine Linkers : Compounds with ethylene/methylene spacers between piperazine and the core (e.g., ’s 8ac–8ae) exhibit >80 μM solubility at pH 2.0–6.5, whereas direct attachment (as in the target compound) reduces solubility to <20 μM .
  • Impact of Substituents : The 2,3-dimethylphenyl group on the target compound may improve lipophilicity (logP ~3.5), favoring blood-brain barrier penetration but limiting aqueous solubility compared to polar sulfonyl analogues (e.g., ) .

Mechanistic Insights and SAR Trends

  • Halogen Substitutions : Chlorine at the 7-position (quinazoline) mimics optimal halogen bonding observed in ’s coumarin derivatives, where chloro/methoxy groups at C-7 improved 5-HT1A binding .
  • Piperazine Flexibility : The 2,3-dimethylphenyl group on piperazine balances steric hindrance and aromatic interactions, contrasting with morpholine or heterocyclic replacements in , which reduced affinity by >100-fold .

Biological Activity

The compound 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine, also known as C680-0789, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies.

Anticancer Properties

Research indicates that derivatives of triazoles and quinazolines exhibit significant cytotoxic effects against various cancer cell lines. A study focused on triazole-quinazoline hybrids demonstrated that these compounds can inhibit the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Specifically, some derivatives showed IC50 values indicating potent cytotoxicity against the MCF-7 cell line .

CompoundCell LineIC50 Value (µM)Activity Level
6aMCF-7<10High
6bHeLa>50Mild
6cHeLa>50Mild

Antimicrobial Activity

Triazoloquinazolines have been reported to possess antibacterial and antifungal properties. In vitro studies have shown that these compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

The biological activity of C680-0789 may be attributed to its ability to interact with various cellular targets. For instance, triazole derivatives are known to inhibit enzymes involved in nucleic acid synthesis and cell division . The compound's structure suggests it may interfere with signaling pathways critical for cancer cell proliferation.

Synthesis and Evaluation

A notable study synthesized a series of triazole-quinazoline derivatives and evaluated their biological activities. Among them, C680-0789 was highlighted for its promising anticancer properties. The derivatives were synthesized through a multi-step reaction involving chloroacetylation followed by cyclization with triazole precursors .

Cytotoxicity Testing

The cytotoxic effects were assessed using the MTT assay on both MCF-7 and HeLa cell lines. The results indicated that modifications on the quinazoline ring significantly influenced cytotoxicity levels. The introduction of specific substituents led to enhanced activity against cancer cells compared to unmodified analogs .

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